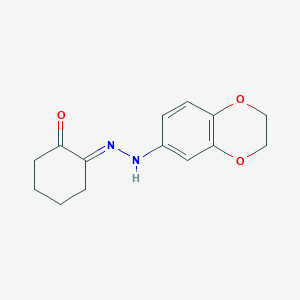![molecular formula C23H17N3OS B2809630 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide CAS No. 921163-03-3](/img/structure/B2809630.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system incorporating both imidazole and thiazole rings . This type of structure is found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl ring, which is further attached to a naphthamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazo[2,1-b]thiazole ring could contribute to its aromaticity and potentially its biological activity .Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
- A study synthesized derivatives of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole, investigating their cytotoxicity against various cancer cell lines. Molecular docking supported the potential use of these compounds as EGFR inhibitors, suggesting a role in cancer therapy (Choodamani et al., 2021).
Antimicrobial Activity
- Novel 1,8-naphthalimide derivatives with varying moieties (oxazoline, thiazoline, oxadiazole, thiadiazole, aminotriazole) were developed and exhibited significant antimicrobial activity against a range of bacteria and fungi, indicating potential for the development of new antimicrobials (Khan et al., 2014).
- Imidazo[2,1-b]thiazole derivatives were synthesized and displayed promising antimicrobial properties, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting their applicability in treating bacterial infections (Ulusoy et al., 2004).
Antioxidant Properties
- Some compounds were evaluated for their antioxidant properties, specifically against lipid peroxidation in rat liver, indicating potential therapeutic applications in managing oxidative stress-related conditions (Kuş et al., 2004).
Photochromic and Fluorescence Behaviors
- Research on novel diarylethenes bearing naphthalimide moiety explored their photochromic fluorescence behaviors, which could be applied in material science for developing optical storage devices or sensors (Orhan, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-15-14-28-23-25-21(13-26(15)23)17-8-4-9-18(12-17)24-22(27)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVLFXDTFSVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2809547.png)
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)
![7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2809550.png)

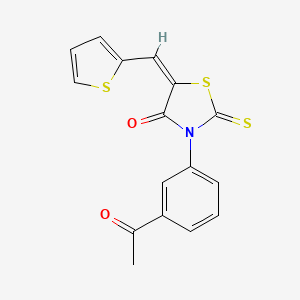
![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)
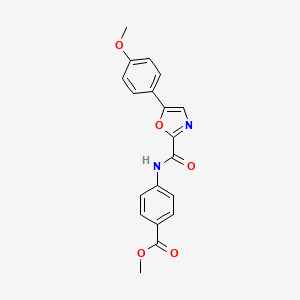
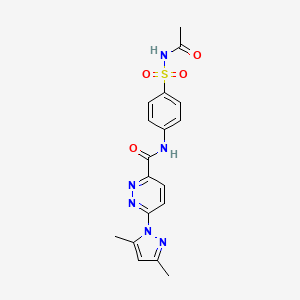
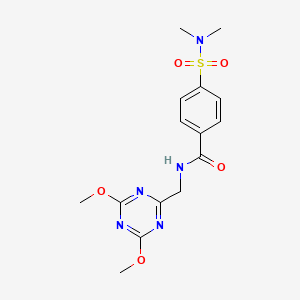

![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)
